molecular formula C12H22O4 B14199400 Dimethyl 2,6-dimethyloctanedioate CAS No. 851089-52-6

Dimethyl 2,6-dimethyloctanedioate

Cat. No.: B14199400
CAS No.: 851089-52-6
M. Wt: 230.30 g/mol
InChI Key: YEQWGFUFJSGHHB-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyloctanedioate is an organic compound with the molecular formula C12H22O4 It is a diester derived from octanedioic acid, where two methyl groups are attached to the second and sixth carbon atoms of the octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,6-dimethyloctanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2,6-dimethyloctanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyloctanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 2,6-dimethyloctanedioic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of aqueous acid or base.

    Reduction: Carried out using strong reducing agents like lithium aluminum hydride in anhydrous conditions.

    Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: Produces 2,6-dimethyloctanedioic acid and methanol.

    Reduction: Yields 2,6-dimethyloctanediol.

    Substitution: Forms various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,6-dimethyloctanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials due to its ester functionality.

Mechanism of Action

The mechanism by which dimethyl 2,6-dimethyloctanedioate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The ester groups can undergo hydrolysis, releasing the active diacid form, which can further participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: Another diester with similar ester functionalities but with a pyridine ring instead of an octane chain.

    Dimethyl fumarate: A diester with a different carbon backbone and distinct biological activities.

Uniqueness

Dimethyl 2,6-dimethyloctanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

851089-52-6

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

dimethyl 2,6-dimethyloctanedioate

InChI

InChI=1S/C12H22O4/c1-9(8-11(13)15-3)6-5-7-10(2)12(14)16-4/h9-10H,5-8H2,1-4H3

InChI Key

YEQWGFUFJSGHHB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)C(=O)OC)CC(=O)OC

Origin of Product

United States

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